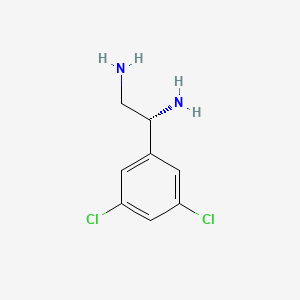
(1S)-1-(3-Methyl(2-pyridyl))butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(3-Methyl(2-pyridyl))butylamine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and a butylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methyl(2-pyridyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and butylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
(1S)-1-(3-Methyl(2-pyridyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyridine ring and the amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines or amines.
科学研究应用
Chemistry
In chemistry, (1S)-1-(3-Methyl(2-pyridyl))butylamine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its ability to act as a drug candidate for certain diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
作用机制
The mechanism of action of (1S)-1-(3-Methyl(2-pyridyl))butylamine would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds to (1S)-1-(3-Methyl(2-pyridyl))butylamine include other pyridine derivatives and amines, such as:
- 3-Methylpyridine
- Butylamine
- 2-Pyridylmethylamine
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both the pyridine ring and the butylamine chain. This unique combination may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC 名称 |
(1S)-1-(3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3/t9-/m0/s1 |
InChI 键 |
WGXKOFUCZSBSMJ-VIFPVBQESA-N |
手性 SMILES |
CCC[C@@H](C1=C(C=CC=N1)C)N |
规范 SMILES |
CCCC(C1=C(C=CC=N1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)



![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)



![2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)
![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
